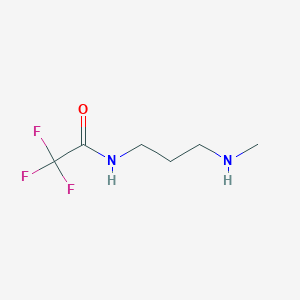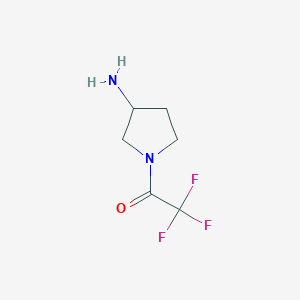
1-(3-アミノピロリジン-1-イル)-2,2,2-トリフルオロエタン-1-オン
説明
1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one is a useful research compound. Its molecular formula is C6H9F3N2O and its molecular weight is 182.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminopyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬理学
薬理学において、この化合物は、さまざまな薬理活性分子の合成のための汎用的な中間体として役立ちます。 そのトリフルオロエチルアミン部分は、その疎水性と安定な水素結合を形成する能力により、小分子薬の開発において特に貴重であり、薬物標的相互作用を強化します .
材料科学
「1-(3-アミノピロリジン-1-イル)-2,2,2-トリフルオロエタン-1-オン」は、材料科学において、新規ポリマーやコーティングの創出に使用されます。 アミンとケトン官能基の両方の存在により架橋が可能になり、熱安定性と耐薬品性が向上したなどのユニークな特性を持つ材料が得られます .
有機合成
この化合物は、有機合成における重要なビルディングブロックです。それは、求核付加または置換など、さまざまな化学反応を起こして、幅広い誘導体を得ることができます。 これらの誘導体は、医薬品化学や農薬化学における潜在的な用途を持つ複雑な分子を構築するために不可欠です .
医薬品化学
医薬品化学では、この化合物の構造モチーフは、多くの生物活性分子に見られます。 それは、特に酵素阻害剤および受容体モジュレーターの設計において重要であり、トリフルオロメチル基は、薬物候補の結合親和性と選択性を向上させることができます .
生化学
生化学的には、「1-(3-アミノピロリジン-1-イル)-2,2,2-トリフルオロエタン-1-オン」は、酵素-基質相互作用を研究するために使用されます。 特定の生体分子を模倣するその能力は、生化学的経路を理解し、プロテアーゼやキナーゼなどの酵素の阻害剤の設計を支援するための優れたプローブです .
農薬化学
農薬化学では、この化合物の誘導体が、新規殺虫剤または除草剤としての潜在的な用途について調査されています。 トリフルオロ基は、効力と環境安定性の向上などの特性を付与することができ、より安全で効果的な農薬の開発のための候補となります .
特性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)5(12)11-2-1-4(10)3-11/h4H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUXUCVZUZQGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


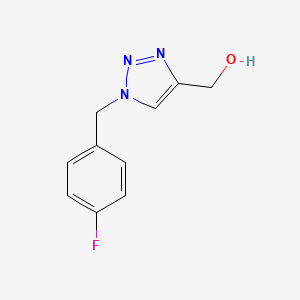
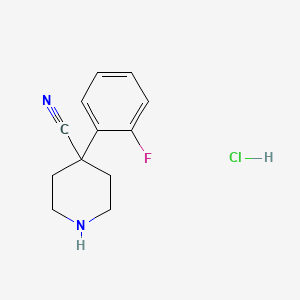
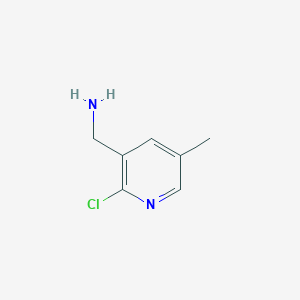
![Methyl 1,4,6,7-tetrahydrothiopyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1467771.png)
![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1467775.png)
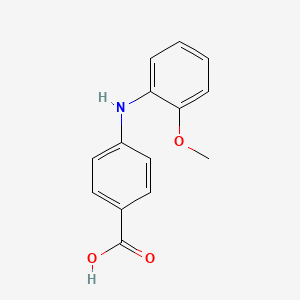
![6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1467778.png)
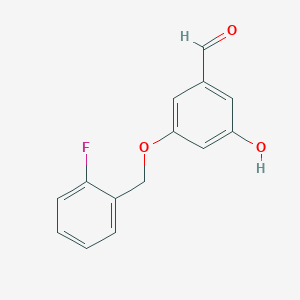
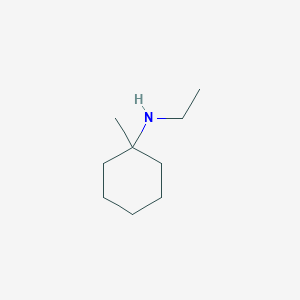
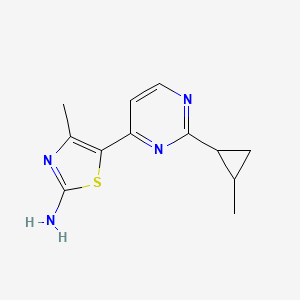
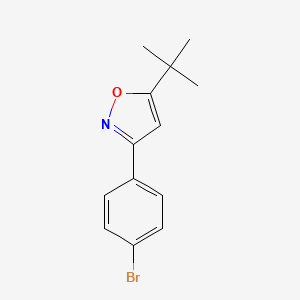
![4-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1467784.png)
